molecular formula C23H16FNO4S B300618 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300618
M. Wt: 421.4 g/mol
InChI Key: ZGBNECJNGUGIHB-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the activity of certain enzymes involved in glucose metabolism, which may contribute to its hypoglycemic effect. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione have been studied in various animal models. The compound has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been found to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its low toxicity profile, potential for anticancer, antidiabetic, and antimicrobial applications, and ease of synthesis. However, the limitations of using this compound include its limited solubility in water and its potential to degrade under certain conditions.

Future Directions

There are several future directions for the research and development of 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. These include further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation reaction of 4-acetylphenylhydrazine, 2-furfural, and 4-fluorobenzaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder with a molecular weight of 428.43 g/mol.

Scientific Research Applications

The compound 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. It has been studied for its anticancer, antidiabetic, and antimicrobial properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have a hypoglycemic effect and can potentially be used in the treatment of diabetes. Additionally, the compound has shown antimicrobial activity against various bacteria and fungi.

properties

Product Name

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H16FNO4S

Molecular Weight

421.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16FNO4S/c1-14(26)16-4-6-17(7-5-16)20-11-10-19(29-20)12-21-22(27)25(23(28)30-21)13-15-2-8-18(24)9-3-15/h2-12H,13H2,1H3/b21-12+

InChI Key

ZGBNECJNGUGIHB-CIAFOILYSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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